N-(3-cyanophenyl)morpholine-4-carboxamide
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Overview
Description
“N-(3-cyanophenyl)morpholine-4-carboxamide” is a chemical compound with the CAS Number: 712301-76-3 . It has a molecular weight of 231.25 and its IUPAC name is N-(3-cyanophenyl)-4-morpholinecarboxamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13N3O2/c13-9-10-2-1-3-11(8-10)14-12(16)15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Antitumor Activity
- N-(3-cyanophenyl)morpholine-4-carboxamide derivatives have been synthesized and studied for their antitumor activity. For instance, compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide exhibit significant inhibitory capacity against various cancer cell lines, including A549 and BGC-823 (Ji et al., 2018).
Crystal Structure Analysis
- Crystal structure determination is a crucial aspect of the research involving this compound derivatives. The crystal structures of these compounds are often analyzed to understand their molecular interactions and potential medicinal applications (Lu et al., 2021).
Biodegradable Polyesteramides
- Morpholine derivatives are used in synthesizing biodegradable polyesteramides with pendant functional groups. These compounds are significant in the field of polymer chemistry and have various potential applications, including in the medical field (Veld et al., 1992).
Corrosion Inhibition
- Certain morpholine-based carboxamide derivatives serve as effective corrosion inhibitors for metals like mild steel in acidic environments. Their effectiveness is studied through techniques like atomic absorption spectroscopy and gravimetry (Nnaji et al., 2017).
Multicomponent Chemical Synthesis
- Innovative one-pot procedures for synthesizing morpholin-2-one derivatives demonstrate the versatility of morpholine compounds in chemical synthesis. These procedures are vital for creating novel compounds with potential pharmaceutical applications (Kim et al., 2001).
Safety and Hazards
The safety information available indicates that “N-(3-cyanophenyl)morpholine-4-carboxamide” may be harmful if swallowed, and may cause skin and eye irritation . The compound is labeled with the signal word “Warning” and the GHS07 pictogram . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Properties
IUPAC Name |
N-(3-cyanophenyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-10-2-1-3-11(8-10)14-12(16)15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIECCXDDCDXDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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